molecular formula C21H24N2O2 B12883412 Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone CAS No. 99518-89-5

Dihydro-4-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-2(3H)-furanone

Cat. No.: B12883412
CAS No.: 99518-89-5
M. Wt: 336.4 g/mol
InChI Key: LCWUDWBKFWZWQD-UHFFFAOYSA-N
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Description

4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is a complex organic compound that features a dihydrofuran ring substituted with phenyl and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one typically involves multiple steps:

    Formation of the Dihydrofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Piperazine Group: The piperazine moiety can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the dihydrofuran ring, converting it to a tetrahydrofuran ring.

    Substitution: The piperazine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine: Shares the piperazine moiety but lacks the dihydrofuran ring.

    3-Phenyl-2(3H)-furanone: Contains the furanone ring but lacks the piperazine group.

Uniqueness

4-Phenyl-3-((4-phenylpiperazin-1-yl)methyl)dihydrofuran-2(3H)-one is unique due to the combination of the dihydrofuran ring and the piperazine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

99518-89-5

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

4-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]oxolan-2-one

InChI

InChI=1S/C21H24N2O2/c24-21-19(20(16-25-21)17-7-3-1-4-8-17)15-22-11-13-23(14-12-22)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

LCWUDWBKFWZWQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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